molecular formula C8H7FN2 B8744535 5-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine

5-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8744535
M. Wt: 150.15 g/mol
InChI Key: QCIXZPPNPBDQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

5-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7FN2/c1-5-4-10-6-2-3-7(9)11-8(5)6/h2-4,10H,1H3

InChI Key

QCIXZPPNPBDQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1N=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-allyl-N-(2-bromo-6-fluoro-pyridin-3-yl)-2,2,2-trifluoro-acetamide (3.41 g, 10.43 mmol), palladium acetate (94 mg, 0.42 mmol), tetra(n-butylammonium) chloride (3.19 g, 11.47 mmol) and triethylamine (2.37 g, 23.4 mmol) in anhydrous DMF (20 mL) is stirred at 10° C. under N2 for an hour. DMF is evaporated off and the residue is mixed with water (12 mL) and stirred at rt for an hour. EtOAc (15 mL) is added and stirred at rt overnight. The organic layer is separated and the aqueous layer is extracted with EtOAc (35 mL). The combined organic layer is dried (Na2SO4), filtered, and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 10-60% EtOAc in heptane to afford 5-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.5 g) as a solid. MS: 151 (M+H); 1H NMR (300 MHz, CDCl3) δ 2.38(s, 3H), 6.77(d, H), 7.28(s, H), 7.74(dd, H).
Name
N-allyl-N-(2-bromo-6-fluoro-pyridin-3-yl)-2,2,2-trifluoro-acetamide
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
tetra(n-butylammonium) chloride
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
catalyst
Reaction Step One

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